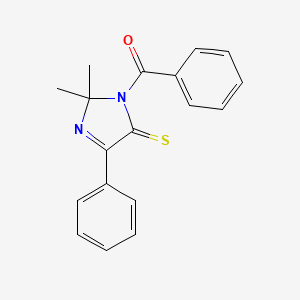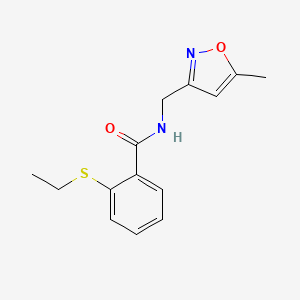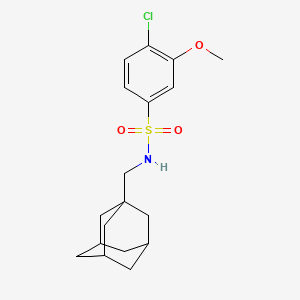
Methyl 2-((phenylcyclopentyl)carbonylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “Methyl 2-((phenylcyclopentyl)carbonylamino)benzoate” is based on its molecular formula, C20H21NO3. This suggests that the compound contains 20 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as its melting point, boiling point, and density are not specified in the sources I found .Applications De Recherche Scientifique
Synthesis and Transformations in Organic Chemistry
- The compound's utility in organic synthesis is highlighted by its role in the preparation of polyfunctional heterocyclic systems. These include pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others, showcasing its versatility as a synthon for complex organic molecules (Pizzioli et al., 1998).
Structural Analysis and Molecular Interactions
- In the domain of molecular structure and interactions, the molecular structures of related compounds exhibit specific sulfur(IV)-oxygen interactions, indicating the potential for studying intramolecular forces and designing molecules with desired properties (Kucsman et al., 1984).
Inhibition of Biological Targets
- The compound's framework has been utilized in developing novel inhibitors for biological targets, such as the cholesteryl ester transfer protein (CETP), which plays a significant role in lipid metabolism. This highlights its potential in therapeutic applications, particularly in cardiovascular diseases (Shinkai et al., 2000).
Catalysis and Material Science
- Its derivatives have been involved in iron-catalyzed benzylation reactions, offering pathways to pharmaceutically relevant compounds and materials with potential applications in drug development and synthesis (Kischel et al., 2007).
Antioxidant Activity and Chemical Stability
- Research into derivatives of phenyl compounds, including those similar in structure to methyl 2-((phenylcyclopentyl)carbonylamino)benzoate, has shown antioxidant activity, which could be beneficial in developing antioxidative agents for pharmaceuticals and cosmetics (Buravlev et al., 2021).
Liquid Crystal Technology
- The compound's derivatives have been studied for their applications in liquid crystal technology, indicating the potential for creating materials with specific optical and electronic properties. This is crucial for advancements in displays, sensors, and other technologies (Ahmed et al., 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
methyl 2-[(1-phenylcyclopentanecarbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-24-18(22)16-11-5-6-12-17(16)21-19(23)20(13-7-8-14-20)15-9-3-2-4-10-15/h2-6,9-12H,7-8,13-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRXYNDDJRXTAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2941775.png)






![8-((2-Fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2941787.png)
![N-(3-chlorophenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2941788.png)


![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-pentylpropanamide](/img/structure/B2941794.png)
![2-{[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2941795.png)
![3-Chlorothieno[3,2-b]pyridine](/img/structure/B2941796.png)